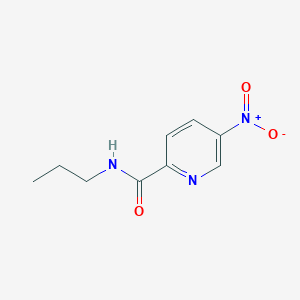

N-Propyl 5-nitropicolinamide

Description

N-Propyl 5-nitropicolinamide is a pyridine derivative characterized by a nitro (-NO₂) group at the 5-position of the pyridine ring and an N-propyl picolinamide moiety. This compound belongs to a class of substituted picolinamides, which are widely utilized as intermediates in organic synthesis, pharmaceutical development, and agrochemical research. The nitro group confers strong electron-withdrawing properties, enhancing reactivity in electrophilic substitution reactions and influencing solubility and stability .

Properties

IUPAC Name |

5-nitro-N-propylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-2-5-10-9(13)8-4-3-7(6-11-8)12(14)15/h3-4,6H,2,5H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSFSCZUYIRIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276977 | |

| Record name | 2-Pyridinecarboxamide, 5-nitro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-74-5 | |

| Record name | 2-Pyridinecarboxamide, 5-nitro-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxamide, 5-nitro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl 5-nitropicolinamide typically involves the nitration of picolinamide followed by the introduction of a propyl group. One common method includes the reaction of 5-nitropicolinic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by amide formation. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Propyl 5-nitropicolinamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of N-Propyl 5-aminopicolinamide.

Substitution: Formation of various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

N-Propyl 5-nitropicolinamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Propyl 5-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of N-Propyl 5-nitropicolinamide include:

- N-Propyl 5-bromopicolinamide : Bromo (-Br) substituent at position 5.

- N-Propyl 4-chloropicolinamide : Chloro (-Cl) substituent at position 4.

- 6-Amino-5-nitropicolinonitrile: Nitro group at position 5 and amino (-NH₂) and nitrile (-CN) groups at positions 6 and 2, respectively .

The position and nature of substituents critically alter electronic and steric properties. For instance, the nitro group in this compound increases ring electron deficiency compared to bromo or chloro substituents, which are weaker electron-withdrawing groups.

Physicochemical Properties

| Compound Name | Substituent (Position) | Purity | Molecular Formula (if available) | CAS Number |

|---|---|---|---|---|

| This compound | -NO₂ (5) | 95–98%* | Not provided | Not available |

| N-Propyl 5-bromopicolinamide | -Br (5) | 95–98% | MFCD15143467 | 1218790-63-6 |

| N-Propyl 4-chloropicolinamide | -Cl (4) | 95–98% | Not provided | Not available |

| 6-Amino-5-nitropicolinonitrile | -NO₂ (5), -NH₂ (6), -CN (2) | ≤100% | Not provided | Not available |

*Purity inferred from analogous compounds in Combi-Blocks’ catalog .

Data Tables

Table 1: Comparative Analysis of Key Properties

| Property | This compound | N-Propyl 5-bromopicolinamide | N-Propyl 4-chloropicolinamide |

|---|---|---|---|

| Substituent | -NO₂ (5) | -Br (5) | -Cl (4) |

| Electron Effect | Strongly withdrawing | Moderately withdrawing | Weakly withdrawing |

| Typical Reactivity | Electrophilic substitution | Cross-coupling reactions | Nucleophilic substitution |

| Primary Application | Pharmaceuticals | Drug intermediates | Agrochemicals |

Biological Activity

N-Propyl 5-nitropicolinamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. With the molecular formula and a CAS number of 1437794-74-5, this compound is structurally characterized by a nitro group attached to a picolinamide moiety. This article delves into the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential applications.

This compound's biological activities are primarily attributed to its interactions with specific biological targets. Research indicates that compounds in the picolinamide family can act on various enzymes and receptors, potentially influencing signaling pathways related to inflammation, cancer progression, and microbial resistance. For instance, studies have shown that derivatives of picolinamide can inhibit certain protein kinases, which are crucial in cell signaling and regulation.

Efficacy in Biological Assays

Recent studies have evaluated the efficacy of this compound in various biological assays. Here are some key findings:

- Antimicrobial Activity : Preliminary assays have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it showed an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Insecticidal Activity : In agricultural applications, compounds similar to this compound have been tested for their insecticidal properties. In one study, it was found to be effective against Tetranychus cinnabarinus, achieving over 90% mortality at concentrations of 400 mg/L .

Case Studies

- Antimicrobial Study : A study published in the Journal of Brazilian Chemical Society evaluated the antimicrobial properties of this compound alongside several derivatives. The results indicated that this compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

- Insecticidal Efficacy : In another case study focusing on agricultural pests, this compound demonstrated remarkable insecticidal activity comparable to commercial insecticides. The compound was tested against common agricultural pests such as Plutella xylostella, showing effective lethality rates that could position it as a viable alternative to synthetic pesticides .

Table 1: Biological Activity of this compound

| Activity Type | Test Organism | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | 85 |

| Antimicrobial | Escherichia coli | 50 | 80 |

| Insecticidal | Tetranychus cinnabarinus | 400 | >90 |

| Insecticidal | Plutella xylostella | 100 | >95 |

Table 2: Comparison with Other Compounds

| Compound Name | Antimicrobial Efficacy (%) | Insecticidal Efficacy (%) |

|---|---|---|

| This compound | 85 | >90 |

| Commercial Insecticide A | - | >95 |

| Commercial Antibiotic B | 75 | - |

Q & A

Q. What are the established synthetic routes for N-propyl 5-nitropicolinamide, and how can researchers optimize reaction yields?

Methodological Answer:

- The synthesis typically involves coupling 5-nitropicolinic acid with n-propylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimization may include solvent selection (polar aprotic solvents like DMF), temperature control (0–25°C), and stoichiometric adjustments to minimize side products.

- Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography or recrystallization. Yield improvements often require iterative adjustments to catalyst loading and reaction time .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm proton environments and carbon backbone.

- FT-IR to verify nitrile (C≡N) and nitro (NO₂) functional groups.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What analytical methods are suitable for quantifying impurities in this compound?

Methodological Answer:

- Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment.

- For nitrosamine contamination (e.g., N-nitrosodi-n-propylamine), follow USEPA Method 521 or validated LC-MS/MS protocols with detection limits ≤1 ppm .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in enzymatic systems?

Methodological Answer:

- Perform molecular dynamics (MD) simulations to study binding interactions with target enzymes (e.g., hybrid linker systems as in Mtb-DapB studies).

- Use docking software (AutoDock, Schrödinger) to predict binding affinities and active-site interactions. Validate findings with in vitro enzyme inhibition assays .

Q. What strategies address contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Conduct meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature), cell lines, and control groups.

- Design replication studies with standardized protocols (NIH guidelines for preclinical research) to isolate confounding factors. Statistical power analysis ensures robustness .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Methodological Answer:

- Use rodent models to assess absorption, distribution, metabolism, and excretion (ADME).

- Employ LC-MS/MS for plasma concentration profiling. Adjust formulations (e.g., PEGylation) to enhance bioavailability.

- Adhere to ethical guidelines for animal studies, including sample size justification and endpoint criteria .

Q. What experimental frameworks ensure reproducibility in studies involving this compound?

Methodological Answer:

- Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs).

- Share raw data and analysis code via open-access repositories.

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research design rigor .

Methodological Considerations

Q. How should researchers statistically analyze dose-response relationships for this compound?

Methodological Answer:

Q. What are the best practices for synthesizing and handling air-sensitive intermediates in this compound derivatization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.